- Preparation of azacyclyl-substituted arylthienopyrimidinones as melanin concentrating hormone receptor type I (MCH1R) antagonists., World Intellectual Property Organization, , ,

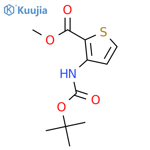

Cas no 946604-99-5 (methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate)

946604-99-5 structure

Nome do Produto:methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate

N.o CAS:946604-99-5

MF:C11H14BrNO4S

MW:336.202161312103

MDL:MFCD19441868

CID:1028316

PubChem ID:57356848

methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

-

- Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate

- 3-(tert-butoxycarbonyl)amino-5-bromo-thiophene-2-carboxylic acid methyl ester

- 5-BROMO-3-TERT-BUTOXYCARBONYLAMINO-THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER

- methyl 5-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylate

- Methyl 5-bromo-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-thiophenecarboxylate (ACI)

- methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate

- SCHEMBL101455

- DTXSID70723456

- CS-0146986

- METHYL 5-BROMO-3-[(TERT-BUTOXYCARBONYL)AMINO]THIOPHENE-2-CARBOXYLATE

- 5-BroMo-3-tert-butoxycarbonylaMino-thiophene-2-carboxylicacidMethylester

- OQCNMXAYFCAWPE-UHFFFAOYSA-N

- Methyl5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate

- DB-358785

- 5-bromo-3-tert-butoxycarbonylaminothiophene-2-carboxylic acid methyl ester

- AKOS022172477

- EN300-1703224

- 946604-99-5

- Methyl 5-bromo-3-((t-butoxycarbonyl)amino)thiophene-2-carboxylate

- methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate

- AS-37352

- MFCD19441868

-

- MDL: MFCD19441868

- Inchi: 1S/C11H14BrNO4S/c1-11(2,3)17-10(15)13-6-5-7(12)18-8(6)9(14)16-4/h5H,1-4H3,(H,13,15)

- Chave InChI: OQCNMXAYFCAWPE-UHFFFAOYSA-N

- SMILES: O=C(NC1=C(C(OC)=O)SC(Br)=C1)OC(C)(C)C

Propriedades Computadas

- Massa Exacta: 334.98269g/mol

- Massa monoisotópica: 334.98269g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 5

- Contagem de Átomos Pesados: 18

- Contagem de Ligações Rotativas: 6

- Complexidade: 332

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 3.9

- Superfície polar topológica: 92.9Ų

methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Alichem | A169005024-250mg |

Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate |

946604-99-5 | 95% | 250mg |

$265.96 | 2023-08-31 | |

| Enamine | EN300-1703224-10.0g |

methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |

946604-99-5 | 10g |

$2638.0 | 2023-05-25 | ||

| Enamine | EN300-1703224-0.5g |

methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |

946604-99-5 | 0.5g |

$589.0 | 2023-09-20 | ||

| Enamine | EN300-1703224-0.25g |

methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |

946604-99-5 | 0.25g |

$564.0 | 2023-09-20 | ||

| Enamine | EN300-1703224-5.0g |

methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |

946604-99-5 | 5g |

$1779.0 | 2023-05-25 | ||

| Enamine | EN300-1703224-1g |

methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |

946604-99-5 | 1g |

$614.0 | 2023-09-20 | ||

| 1PlusChem | 1P0069PB-100mg |

Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate |

946604-99-5 | 97% | 100mg |

$235.00 | 2023-12-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1217626-100mg |

Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate |

946604-99-5 | 96% | 100mg |

¥1514.00 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTM271-100mg |

methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |

946604-99-5 | 95% | 100mg |

¥1145.0 | 2024-04-16 | |

| Ambeed | A187367-250mg |

Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate |

946604-99-5 | 96% | 250mg |

$275.0 | 2024-08-02 |

methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; 30 min, -78 °C

1.2 Reagents: 1,2-Dibromotetrafluorobenzene ; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt

1.2 Reagents: 1,2-Dibromotetrafluorobenzene ; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C

1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt

1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt

Referência

- Preparation of novel amino alcohol-substituted arylthienopyrimidinones, process for their preparation and their use as medicaments, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C

1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; cooled

1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; cooled

Referência

- Preparation of macromolecule-supported thienoazepine derivatives for treatment of cancer, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine ; rt → 5 °C; 5 °C; rt; overnight, rt

Referência

- Compound and method for preparing substituted [5,6]cyclic-4(3h)-pyrimidone compound from same, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção

1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine ; 5 °C; overnight, rt

Referência

- Compound with 3-amino-5-(3-fluoropyridin-4-yl)thiophene-2-carboxamide structure, its preparation method and application method for preparing substituted [5,6]cyclo-4(3H)-pyrimidinone compound by deprotection ring-closure reaction, China, , ,

Método de produção 6

Condições de reacção

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; rt → 0 °C; 20 min, 0 °C; 15 h, rt

Referência

- Preparation of substituted [5,6]cyclic-4(3H)-pyrimidinones as anticancer agents, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1.5 h, -78 °C

1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; -78 °C; 2 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; -78 °C; 2 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

Referência

- Preparation of heterocyclic compounds as PARP1 inhibitors, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C

1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; cooled

1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; cooled

Referência

- Preparation of thienoazepine immunoconjugates for treatment of cancer, World Intellectual Property Organization, , ,

methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate Raw materials

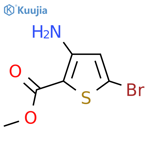

- Methyl 3-amino-5-bromothiophene-2-carboxylate

- Di-tert-butyl dicarbonate

- methyl 3-(tert-butoxycarbonylamino)thiophene-2-carboxylate

methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate Preparation Products

methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate Literatura Relacionada

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

946604-99-5 (methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate) Produtos relacionados

- 475481-99-3(4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole)

- 1345275-24-2((13(14)-DiHDPA)

- 693823-10-8((5-Bromo-2-propoxyphenyl)methanol)

- 1330750-31-6(1-(3-Chlorophenyl)cyclopentane-1-carboxamide)

- 895004-07-6(N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylcyclohexanecarboxamide)

- 1805604-04-9(2-(Difluoromethyl)-5-hydroxy-3-methoxypyridine-6-sulfonyl chloride)

- 1250080-43-3(2-(4-chloro-2-methoxyphenyl)pyrrolidine)

- 937607-14-2(2-4-(difluoromethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo3,4-bpyridin-1-ylacetic acid)

- 2680723-35-5(2-{(benzyloxy)carbonylamino}-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid)

- 709-91-1(3-Oxo-N-(pyrimidin-2-yl)butanamide)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:946604-99-5)methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate

Pureza:99%/99%

Quantidade:250mg/1g

Preço ($):248.0/544.0